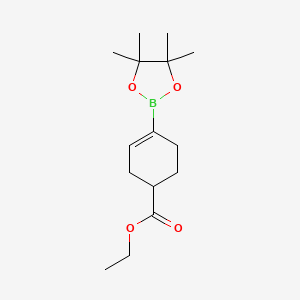

Bpin-Cyclohexene-COOEt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BO4/c1-6-18-13(17)11-7-9-12(10-8-11)16-19-14(2,3)15(4,5)20-16/h9,11H,6-8,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREZDODZGZVRBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731435 | |

| Record name | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049004-32-1 | |

| Record name | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate: A Versatile Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are of paramount importance. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target protein ligand, an E3 ligase ligand, and a connecting linker. The linker moiety, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This technical guide provides an in-depth overview of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, a building block utilized in the construction of PROTACs.

Chemical Identity and Structure

IUPAC Name: ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate[1]

Synonyms: Bpin-Cyclohexene-COOEt, Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexene-1-carboxylate[2]

Molecular Structure:

Figure 1: Chemical structure of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is essential for assessing the compound's suitability for various synthetic transformations and for predicting the properties of the resulting PROTACs.

| Property | Value | Reference |

| CAS Number | 1049004-32-1 | [3][4][5] |

| Molecular Formula | C₁₅H₂₅BO₄ | [3][4][5] |

| Molecular Weight | 280.17 g/mol | [3][4][5] |

| Appearance | Colorless to Yellow Liquid | [1] |

| Purity | ≥95% to 97% | [1][3] |

| Storage | 2-8°C under an inert atmosphere | [1] |

Application in PROTAC Drug Development

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate serves as a valuable bifunctional linker precursor in the synthesis of PROTACs. The boronate ester functionality provides a handle for cross-coupling reactions, typically Suzuki-Miyaura coupling, to attach a ligand for a protein of interest (POI). The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an E3 ligase ligand via amide bond formation. The cyclohexene (B86901) core imparts a degree of rigidity to the linker, which can be crucial for optimizing the ternary complex formation between the POI and the E3 ligase.

Experimental Protocols

Synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate

A representative synthetic protocol for the title compound is as follows:

Reaction:

To a solution of ethyl 4-((trifluoromethanesulfonyl)oxy)cyclohex-3-ene-1-carboxylate (1 mmol) and bis(pinacolato)diboron (B136004) (1.5 mmol) in dioxane (5 mL) are added potassium acetate (B1210297) (4 mmol) and Pd(dppf)Cl₂ (0.05 mmol). The reaction mixture is heated at 110 °C for 16 hours. After cooling to room temperature, the mixture is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Figure 2: General workflow for the synthesis of the title compound.

General Protocol for PROTAC Synthesis using a Cyclohexene Linker

The following is a generalized workflow for the synthesis of a PROTAC targeting a protein kinase, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), using a cyclohexene-based linker. This example illustrates the utility of the title compound in constructing complex bioactive molecules.

Step 1: Suzuki-Miyaura Coupling: The boronate ester of the linker is coupled with a suitable aryl or heteroaryl halide derivative of the kinase inhibitor (POI ligand).

Step 2: Ester Hydrolysis: The ethyl ester of the coupled product is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide.

Step 3: Amide Coupling: The resulting carboxylic acid is activated and coupled with an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand) to form the final PROTAC molecule.

Figure 3: A generalized synthetic workflow for a PROTAC utilizing a cyclohexene linker.

Biological Context: Targeting IRAK4 Signaling

As a representative application, a PROTAC constructed with a rigid cyclohexene-based linker can be designed to target IRAK4, a key kinase in inflammatory signaling pathways.[2][6] Upon binding of a ligand (e.g., IL-1) to its receptor, IRAK4 is recruited and activated, leading to the downstream activation of NF-κB and MAPK signaling pathways, which in turn drive the expression of pro-inflammatory cytokines.[2] An IRAK4-targeting PROTAC would induce the ubiquitination and subsequent proteasomal degradation of IRAK4, thereby blocking these inflammatory cascades.[2]

Figure 4: Simplified IRAK4 signaling pathway and the mechanism of action of an IRAK4-targeting PROTAC.

Conclusion

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is a key synthetic intermediate for the construction of PROTACs with rigid linkers. Its bifunctional nature allows for the sequential or convergent assembly of the three components of a PROTAC. The strategic use of such linkers is crucial in the design of potent and selective protein degraders, a promising therapeutic modality for a wide range of diseases. This guide provides foundational information for researchers and scientists working at the forefront of drug discovery and development.

References

- 1. Item - Targeting IRAK4 for Degradation with PROTACs - figshare - Figshare [figshare.com]

- 2. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. updatesplus.co.uk [updatesplus.co.uk]

- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IG… [ouci.dntb.gov.ua]

- 6. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, a key building block in the development of targeted protein degraders. This document details a reliable synthetic protocol, discusses potential alternative routes, and presents relevant mechanistic and contextual information for researchers in organic synthesis and medicinal chemistry.

Introduction

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is a valuable chemical intermediate, primarily utilized as a foundational component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. The cyclohexene (B86901) scaffold of this molecule provides a versatile three-dimensional framework, while the boronic ester functionality allows for facile cross-coupling reactions, enabling the attachment of ligands for target proteins and E3 ubiquitin ligases.

Primary Synthesis Route: Palladium-Catalyzed Borylation of a Cyclohexenyl Triflate

The most prominently documented method for the synthesis of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate involves a palladium-catalyzed cross-coupling reaction between a vinyl triflate precursor and bis(pinacolato)diboron (B136004). This approach offers high efficiency and good functional group tolerance.

Experimental Protocol

The following protocol is based on established literature procedures.

Reaction Scheme:

Caption: Palladium-catalyzed synthesis of the target compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |

| Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate | 302.25 | 303 | 1.0 | 1.0 |

| Bis(pinacolato)diboron | 253.94 | 370 | 1.5 | 1.5 |

| Potassium Acetate (B1210297) (KOAc) | 98.14 | 400 | 4.0 | 4.0 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.74 | 10 | 0.05 | 0.05 |

| 1,4-Dioxane (B91453) | 88.11 | 5 mL | - | - |

Procedure:

-

To a dry reaction vessel, add ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate (303 mg, 1 mmol), bis(pinacolato)diboron (370 mg, 1.5 mmol), potassium acetate (400 mg, 4 mmol), and Pd(dppf)Cl₂ (10 mg, 0.05 mmol).

-

Add 5 mL of anhydrous 1,4-dioxane to the vessel.

-

Heat the reaction mixture to 110 °C and stir for 16 hours under an inert atmosphere.

-

Upon completion, cool the reaction to room temperature.

-

Partition the mixture between ethyl acetate (10 mL) and a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the aqueous phase with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash chromatography (25% ethyl acetate in petroleum ether) to yield the final product.

Quantitative Data:

| Parameter | Value |

| Yield | 89% |

| Appearance | Colorless to Yellow Liquid |

| Storage | Inert atmosphere, 2-8 °C |

Mechanism of the Palladium-Catalyzed Borylation

The reaction proceeds through a catalytic cycle involving a palladium(0) species.

Caption: Catalytic cycle for the palladium-catalyzed borylation.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-triflate bond of the cyclohexenyl triflate, forming a Pd(II) intermediate.

-

Transmetalation: The bis(pinacolato)diboron transfers a boryl group to the palladium center, displacing the triflate group.

-

Reductive Elimination: The desired carbon-boron bond is formed through reductive elimination from the Pd(II) complex, yielding the final product and regenerating the Pd(0) catalyst.

Characterization Data

Molecular Formula: C₁₅H₂₅BO₄

Molecular Weight: 280.17 g/mol

Mass Spectrometry:

| Ion | m/z (Observed) |

| [M+H]⁺ | 281 |

Spectroscopic Data:

| Technique | Functional Group | Expected Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| IR | C=O (Ester) | ~1735 |

| C=C (Alkenyl) | ~1650 | |

| B-O | ~1350 | |

| C-O (Ester) | ~1250 | |

| ¹H NMR | =C-H | 5.5 - 6.0 |

| -O-CH₂-CH₃ (quartet) | ~4.1 | |

| Cyclohexene protons | 1.5 - 2.5 | |

| -O-CH₂-CH₃ (triplet) | ~1.2 | |

| Pinacol methyls (singlet) | ~1.2 | |

| ¹³C NMR | C=O (Ester) | ~175 |

| =C-B | (Broad due to quadrupolar boron) | |

| =C-H | ~120-140 | |

| C-O (Ester) | ~60 | |

| Pinacol carbons | ~83 | |

| Cyclohexene carbons | 20 - 40 | |

| Pinacol methyls | ~25 | |

| Ethyl methyl | ~14 |

Alternative Synthetic Strategies

While the palladium-catalyzed borylation of the vinyl triflate is a robust method, other synthetic approaches can be considered.

-

Diels-Alder Reaction: A potential route involves the [4+2] cycloaddition of a diene bearing an ester group with a dienophile containing a boron moiety. This could offer a convergent approach to the cyclohexene core.

-

Iridium-Catalyzed C-H Borylation: Direct C-H borylation of a suitable cyclohexene precursor using an iridium catalyst is another modern alternative. This method avoids the need for a pre-functionalized substrate like a vinyl triflate.

-

Hydroboration: The hydroboration of a corresponding ethyl cyclohexadienecarboxylate could also be envisioned, although controlling the regioselectivity might be challenging.

Application in Targeted Protein Degradation

As previously mentioned, ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is a building block for PROTACs. These bifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to degrade specific proteins.

The Ubiquitin-Proteasome System (UPS)

The UPS is a major pathway for protein degradation in eukaryotic cells. It involves the tagging of substrate proteins with ubiquitin, a small regulatory protein. This polyubiquitination marks the protein for recognition and degradation by the proteasome.

Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.

A PROTAC molecule contains a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. This brings the E3 ligase in close proximity to the target protein, facilitating its ubiquitination and subsequent degradation by the proteasome. The boronic ester of the title compound is a key handle for synthetically elaborating the molecule to include these two crucial ligands.

Conclusion

The synthesis of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate via palladium-catalyzed borylation of the corresponding vinyl triflate is a high-yielding and reliable method. This versatile building block plays a crucial role in the development of PROTACs, an exciting and rapidly advancing field in drug discovery. This guide provides the necessary details for its synthesis and contextualizes its importance for researchers and scientists in the field. Further exploration of alternative synthetic routes may provide even more efficient or scalable methods for the production of this valuable compound.

An In-Depth Technical Guide to Bpin-Cyclohexene-COOEt (CAS: 1049004-32-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, commonly referred to as Bpin-Cyclohexene-COOEt. This versatile building block is of significant interest in medicinal chemistry and organic synthesis, particularly for its role in constructing complex molecular architectures. This document outlines its chemical and physical properties, a detailed synthesis protocol, and its applications in Suzuki-Miyaura cross-coupling reactions and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Safety Data

This compound is a liquid at room temperature and should be stored at -20°C for long-term stability.[1][2] It is classified as harmful and requires careful handling in a laboratory setting.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| CAS Number | 1049004-32-1 | [1][2] |

| Molecular Formula | C₁₅H₂₅BO₄ | [2] |

| Molecular Weight | 280.17 g/mol | [2] |

| IUPAC Name | ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexene-1-carboxylate | [1] |

| Synonym(s) | This compound, 1-Ethoxycarbonylcyclohex-3-ene-4-boronic acid pinacol (B44631) ester | [3] |

| SMILES | CC1(C)C(C)(C)OB(C2=CCC(C(OCC)=O)CC2)O1 | [2] |

| InChI Key | ZREZDODZGZVRBD-UHFFFAOYSA-N | [1] |

Table 2: Physical and Chemical Data

| Property | Value | Reference(s) |

| Physical Form | Liquid | [1] |

| Purity | ≥95% - 97% | [1][4] |

| Boiling Point | 312.6 ± 52.0 °C at 760 mmHg | [1][5] |

| Density | 1.03 g/cm³ | [5] |

| Refractive Index | 1.473 | [5] |

| Storage Temperature | -20°C | [1][2] |

Table 3: Computational Data

| Descriptor | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 44.76 Ų | [2] |

| LogP | 2.9074 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 3 | [2] |

Table 4: Safety Information

| Hazard Statement | Code | Reference(s) |

| Harmful if swallowed | H302 | [1] |

| Causes skin irritation | H315 | [1] |

| Causes serious eye irritation | H319 | [1] |

| May cause respiratory irritation | H335 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a palladium-catalyzed cross-coupling reaction between a cyclohexenyl triflate and bis(pinacolato)diboron (B136004).[3]

Experimental Protocol

Materials:

-

Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (B1210297) (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Dioxane

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a reaction vessel containing dioxane (5 mL), add Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate (303 mg, 1 mmol), bis(pinacolato)diboron (370 mg, 1.5 mmol), potassium acetate (400 mg, 4 mmol), and Pd(dppf)Cl₂ (10 mg, 0.05 mmol).[3]

-

Heat the reaction mixture to 110 °C and stir for 16 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature.[3]

-

Partition the mixture between ethyl acetate (10 mL) and a saturated aqueous solution of NaHCO₃ (10 mL).[3]

-

Separate the aqueous phase and extract it twice more with ethyl acetate (2 x 10 mL).[3]

-

Combine the organic phases, wash with brine, and dry over anhydrous MgSO₄.[3]

-

Filter the mixture and concentrate the solvent under reduced pressure.[3]

-

Purify the crude product by flash chromatography (25% EtOAc in petroleum ether) to yield the final product.[3]

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and as a linker in the development of PROTACs.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester functionality of this compound allows for the formation of new carbon-carbon bonds with various organic halides or triflates, a reaction of fundamental importance in the synthesis of complex organic molecules, including pharmaceuticals.[6][7]

Representative Experimental Protocol:

Materials:

-

Aryl or vinyl halide/triflate

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, CsF)

-

Solvent (e.g., dioxane, toluene/water mixture)

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., Argon), dissolve the aryl or vinyl halide/triflate (1.0 equiv), this compound (1.1-1.5 equiv), and the palladium catalyst (2-5 mol%).[4]

-

Add the base (2.0-3.0 equiv) and the solvent.[4]

-

Degas the reaction mixture.

-

Heat the mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).[4]

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Linker for PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[1][5] The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the POI and E3 ligase to form a productive ternary complex. This compound can serve as a versatile scaffold for constructing these linkers.

Representative PROTAC Synthesis Workflow:

The synthesis of a PROTAC using this compound as a linker component would typically involve a multi-step sequence. The boronic ester can be utilized in a Suzuki-Miyaura coupling to attach a ligand for the POI. The ester group can then be hydrolyzed to a carboxylic acid, which can be coupled to a linker attached to the E3 ligase ligand via amide bond formation.

Stability and Reactivity

Pinacol boronic esters, such as this compound, are generally more stable than their corresponding boronic acids, which facilitates their purification and handling.[2] However, they can be susceptible to hydrolysis, deboronation, and oxidation under certain conditions.[2] The stability of boronic esters is a critical consideration in both their storage and their application in synthetic reactions.[8]

Conclusion

This compound (CAS: 1049004-32-1) is a valuable and versatile chemical building block with significant applications in modern organic synthesis and drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions and as a component in the synthesis of PROTACs makes it a compound of high interest for researchers in these fields. This guide provides essential technical information to support its effective use in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. Aliphatic Pinacol Boronates for Medicinal Chemistry - Enamine [enamine.net]

- 3. US7208157B2 - Proteolysis targeting chimeric pharmaceutical - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Preparation of Borylated Cyclohexene Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of modern synthetic methodologies for the preparation of borylated cyclohexene (B86901) esters. These compounds are valuable synthetic intermediates, enabling access to a diverse range of complex molecules through subsequent functionalization of the carbon-boron bond. This document details three core catalytic strategies: Palladium-catalyzed cross-coupling of vinyl halides, stereoselective Copper-catalyzed borylative cyclization, and regioselective Iridium-catalyzed C-H borylation. For each method, a general workflow, a summary of quantitative data, and a detailed experimental protocol are provided to facilitate practical application in a research and development setting.

Palladium-Catalyzed Cross-Coupling of Cyclohexenyl Halides

The palladium-catalyzed cross-coupling reaction, often referred to as the Miyaura borylation, is a robust and widely adopted method for forming carbon-boron bonds. This approach utilizes a pre-functionalized cyclohexene, typically a halide or triflate, which couples with a diboron (B99234) reagent in the presence of a palladium catalyst and a base. The reaction is highly efficient for the synthesis of vinylboronates, including cyclohexenyl boronic esters, with excellent control over the position of the boryl group.

Logical Workflow

The workflow involves the coupling of a cyclohexenyl electrophile with a diboron reagent, catalyzed by a palladium complex. A base is required to facilitate the catalytic cycle.

Quantitative Data

The following table summarizes representative yields for the palladium-catalyzed borylation of various cyclic vinyl electrophiles.

| Entry | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 1-Chlorocyclohexene (B1361362) | PdCl₂(dppf) | KOAc | Dioxane | 80 | 87 | [1] |

| 2 | 1-Bromocyclohexene | PdCl₂(PPh₃)₂ + PPh₃ | KOPh | Toluene | 50 | 94 | [2] |

| 3 | 1-(Triflyloxy)cyclohexene | PdCl₂(PPh₃)₂ + PPh₃ | KOPh | Toluene | 50 | 95 | [2] |

| 4 | 1-Bromocyclopentene | PdCl₂(PPh₃)₂ + PPh₃ | KOPh | Toluene | 50 | 95 | [2] |

Experimental Protocol: Synthesis of Cyclohex-1-en-1-ylboronic acid pinacol (B44631) ester

Adapted from Miyaura, N. et al., J. Am. Chem. Soc., 2002, and Patent CN103044469A.[1][2]

-

Preparation: To an oven-dried Schlenk flask, add bis(pinacolato)diboron (B₂pin₂) (1.05 eq.), potassium acetate (B1210297) (KOAc) (1.5 eq.), and PdCl₂(dppf) (3 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

-

Reagent Addition: Add anhydrous, degassed dioxane via syringe, followed by 1-chlorocyclohexene (1.0 eq.).

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by GC-MS or TLC for the consumption of the starting material.

-

Work-up: After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite®.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the title compound.

Copper-Catalyzed Asymmetric Borylative Cyclization

For the synthesis of structurally complex and chiral borylated cyclohexene derivatives, copper-catalyzed asymmetric methods provide a powerful tool. One prominent strategy involves a tandem β-borylation and intramolecular Michael addition cascade. This reaction utilizes prochiral cyclohexadienones tethered to an enone, which undergo a desymmetrization process to generate densely functionalized bicyclic products with high diastereo- and enantioselectivity.

Logical Workflow

The catalytic cycle begins with the formation of a chiral copper-boryl species. This complex adds to the enone (1,4-addition), generating a chiral enolate which then undergoes an intramolecular cyclization onto the cyclohexadienone ring to yield the final product.

Quantitative Data

This method provides access to complex scaffolds with high stereocontrol. The table below highlights the scope and selectivity for O-tethered cyclohexadienones.

| Entry | Substrate R Group | Yield (%) | er (S/R) | dr | Reference |

| 1 | H | 95 | 97:3 | >20:1 | [3] |

| 2 | 4-Me | 96 | 97:3 | >20:1 | [3] |

| 3 | 4-OMe | 96 | 97:3 | >20:1 | [3] |

| 4 | 4-F | 93 | 96:4 | >20:1 | [3] |

| 5 | 4-Cl | 92 | 96:4 | >20:1 | [3] |

| 6 | 3-Me | 94 | 97:3 | >20:1 | [3] |

| 7 | 2-Me | 89 | 98:2 | >20:1 | [3] |

Experimental Protocol: Enantioselective Cu(I)-catalyzed borylative cyclization

Adapted from Chegondi, R. et al., Nat. Commun., 2022.[3][4]

-

Catalyst Preparation: In an argon-filled glovebox, add Cu(CH₃CN)₄PF₆ (2.5 mol%) and (S)-SEGPHOS (5.0 mol%) to a vial. Add anhydrous tetrahydrofuran (B95107) (THF) and stir for 30 minutes.

-

Reaction Setup: In a separate flame-dried Schlenk tube under argon, dissolve the enone-tethered cyclohexadienone substrate (1.0 eq.) and B₂pin₂ (1.1 eq.) in anhydrous THF.

-

Initiation: Add the pre-stirred catalyst solution to the substrate mixture via syringe. Then, add t-BuOLi (2.0 eq., 1.0 M solution in THF) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for the time specified by substrate (typically 12-16 h), monitoring by TLC.

-

Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the borylated bicyclic enone. Enantiomeric ratio is determined by HPLC analysis using a chiral stationary phase.

Iridium-Catalyzed Vinylic C–H Borylation

Direct C–H functionalization represents a highly atom-economical approach to organoboron compounds. Iridium catalysts are particularly effective for the borylation of C(sp²)–H bonds. For α,β-unsaturated esters, including cycloalkenecarboxylates, a ligand-free iridium(I) system can selectively borylate the vinylic C–H bond at the β-position relative to the ester group. This method avoids the need for pre-functionalized starting materials like halides.

Logical Workflow

The reaction proceeds through an active Iridium(I) catalyst that engages with the diboron reagent. A proposed mechanism involves a 1,4-addition of the iridium-boryl species across the conjugated system, followed by a β-hydride elimination to furnish the vinylic C-B bond and regenerate the catalyst.

Quantitative Data

This method demonstrates good functional group tolerance and provides high yields for various cycloalkenecarboxylates.

| Entry | Substrate Ring Size | Ester Group (R) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 6 (Cyclohexene) | -Me | Octane (B31449) | 100 | 92 | [5] |

| 2 | 6 (Cyclohexene) | -Et | Octane | 100 | 91 | [5] |

| 3 | 6 (Cyclohexene) | -Ph | Octane | 100 | 96 | [5] |

| 4 | 5 (Cyclopentene) | -Me | Octane | 100 | 94 | [5] |

| 5 | 7 (Cycloheptene) | -Me | Octane | 100 | 91 | [5] |

| 6 | 6 (Pulegone deriv.) | -Et | Octane | 100 | 80 | [5] |

Experimental Protocol: Iridium(I)-catalyzed vinylic C–H borylation of Methyl 1-cyclohexenecarboxylate

Adapted from Ishiyama, T., Ito, H. et al., Chem. Commun., 2011.[5]

-

Preparation: In a glovebox, charge a screw-capped vial with [Ir(OMe)(cod)]₂ (1.5 mol% Ir), bis(pinacolato)diboron (B₂pin₂) (1.2 eq.), and a magnetic stir bar.

-

Reagent Addition: Add octane as the solvent, followed by methyl 1-cyclohexenecarboxylate (1.0 eq.).

-

Reaction: Seal the vial tightly with a cap containing a PTFE septum and remove it from the glovebox. Place the vial in a preheated oil bath at 100 °C and stir for 2 hours.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture directly under reduced pressure to remove the solvent.

-

Purification: Purify the resulting residue by silica gel column chromatography (eluting with a hexane/ethyl acetate mixture) to obtain the pure methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate.

References

- 1. researchgate.net [researchgate.net]

- 2. (PDF) Iridium(I)-Catalyzed C−H Borylation of [research.amanote.com]

- 3. researchgate.net [researchgate.net]

- 4. Iridium(I)-catalyzed C-H Borylation of α,β-Unsaturated Esters with Bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iridium(i)-catalyzed vinylic C–H borylation of 1-cycloalkenecarboxylates with bis(pinacolato)diboron - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (Bpin-Cyclohexene-COOEt)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, a key building block in contemporary drug discovery and development.

Core Chemical Properties

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, commonly referred to as Bpin-Cyclohexene-COOEt, is a bifunctional molecule incorporating a vinyl boronate ester and an ethyl ester moiety on a cyclohexene (B86901) scaffold. Its utility in synthetic chemistry, particularly in the construction of complex molecules, is significant.

Table 1: General and Physicochemical Properties

| Property | Value |

| CAS Number | 1049004-32-1[1][2] |

| Molecular Formula | C₁₅H₂₅BO₄[1] |

| Molecular Weight | 280.17 g/mol [1] |

| Physical Form | Colorless to yellow liquid |

| Purity | ≥97% |

| Predicted Boiling Point | 312.6 ± 52.0 °C |

| Density | 1.03 g/cm³[3] |

| Predicted Refractive Index | 1.473 |

| Storage Conditions | Inert atmosphere, 2-8°C |

Spectroscopic and Analytical Data

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Expected Peaks and Signals |

| ¹H NMR | Ethyl group: Triplet (CH₃) and quartet (CH₂). Cyclohexene ring: Multiple signals for aliphatic protons. Vinyl proton: Singlet or narrowly split multiplet. Pinacol group: Singlet for the four equivalent methyl groups. |

| ¹³C NMR | Carbonyl carbon (ester): ~170-175 ppm. Vinyl carbons: One attached to boron at a lower field and the other at a higher field. Ethyl group carbons. Cyclohexene ring carbons. Pinacol carbons: Quaternary carbons of the dioxaborolane ring and the methyl carbons. |

| FT-IR (cm⁻¹) | C=O stretch (ester): ~1730-1750 cm⁻¹. C=C stretch (alkene): ~1640-1680 cm⁻¹. B-O stretch: ~1300-1400 cm⁻¹. C-O stretch (ester): ~1000-1300 cm⁻¹. |

| Mass Spectrometry | (M+H)⁺: m/z 281[4] |

Synthesis and Purification

The primary synthetic route to this compound is through a palladium-catalyzed Miyaura borylation reaction.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

-

Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate

-

Bis(pinacolato)diboron (B136004) (B₂pin₂)

-

Potassium acetate (B1210297) (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Dioxane, anhydrous

Procedure:

-

To a solution of ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate (1.0 mmol) in anhydrous dioxane (5 mL), add bis(pinacolato)diboron (1.5 mmol), potassium acetate (4.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).[2]

-

The reaction mixture is heated to 110 °C and stirred for 16 hours under an inert atmosphere.[2]

-

After cooling to room temperature, the mixture is partitioned between ethyl acetate (10 mL) and a saturated aqueous solution of sodium bicarbonate (10 mL).[2]

-

The aqueous layer is extracted with ethyl acetate (2 x 10 mL).[2]

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[2]

Purification:

The crude product is purified by flash column chromatography on silica (B1680970) gel using a mixture of 25% ethyl acetate in petroleum ether as the eluent to afford the final product.[2]

Yield: 89%[2]

Chemical Reactivity and Applications

The reactivity of this compound is primarily dictated by its vinyl boronate ester and ethyl ester functionalities.

Reactivity of the Vinyl Boronate Ester

The vinyl boronate ester moiety is a versatile functional group, most notably for its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds by coupling with a variety of organic halides and triflates. The cyclohexene scaffold provides a rigid, three-dimensional element to the molecules being synthesized.

Application in Proteolysis Targeting Chimeras (PROTACs)

This compound is classified as a "Protein Degrader Building Block," indicating its role as a linker component in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The cyclohexene unit in this compound can serve as a rigid spacer within the PROTAC linker, which is a critical component that connects the protein-of-interest (POI) binding ligand to the E3 ligase ligand.[5] The length, rigidity, and attachment points of the linker are crucial for the efficacy of the PROTAC.[6][7]

The boronate ester can be a reactive handle for further synthetic modifications, or the entire cyclohexene-carboxylate portion can be incorporated as a stable, rigid linker element.

Experimental and Synthetic Workflows

The following diagrams illustrate the general workflow for the synthesis of this compound and its subsequent use as a linker in the assembly of a PROTAC.

Caption: Synthetic workflow for this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR [m.chemicalbook.com]

- 3. Ethylparaben [webbook.nist.gov]

- 4. 4-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLIC ACID ETHYL ESTER | 1049004-32-1 [chemicalbook.com]

- 5. 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-4-carbonitrile 406482-72-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. rsc.org [rsc.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Catalytic C-H Borylation of Cyclohexene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom- and step-economical approach to complex molecules. Among these transformations, catalytic C-H borylation has emerged as a powerful tool for the introduction of a versatile boronate functionality, which can be readily converted into a wide array of other functional groups. This technical guide provides a comprehensive overview of the catalytic C-H borylation of cyclohexene (B86901) derivatives, a common structural motif in natural products and pharmaceuticals. We will delve into the core aspects of this reaction, including the primary catalytic systems, mechanistic details, regioselectivity, and experimental protocols.

Core Principles and Catalytic Systems

The catalytic C-H borylation of cyclohexene derivatives involves the activation of an allylic or vinylic C-H bond by a transition metal catalyst and subsequent reaction with a boron-containing reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). The choice of catalyst is crucial in determining the efficiency and selectivity of the reaction. The most commonly employed catalysts are based on iridium, rhodium, and, to a lesser extent, iron.

Iridium Catalysis: Iridium complexes, particularly those ligated by bipyridine or phenanthroline derivatives, are highly effective for C-H borylation.[1] These catalysts generally operate via an Ir(III)/Ir(V) catalytic cycle. The active catalyst, an iridium tris(boryl) species, undergoes oxidative addition of a C-H bond, followed by reductive elimination to furnish the borylated product.[2] The regioselectivity of iridium-catalyzed borylation is often governed by steric factors, favoring the functionalization of less hindered C-H bonds.

Rhodium Catalysis: Rhodium catalysts have been successfully employed in the dehydrogenative borylation of cyclic alkenes, including cyclohexene.[3][4] This process provides direct access to vinylic boronate esters.[3][4] The mechanism is proposed to involve the oxidative addition of the B-B bond to the rhodium center, followed by alkene insertion and β-hydride elimination.[4]

Iron Catalysis: Iron-catalyzed C-H borylation represents a more sustainable and cost-effective alternative to precious metal catalysis.[5] While extensively studied for arenes, its application to cyclohexene derivatives is less developed. The mechanism of iron-catalyzed C-H borylation can proceed through different pathways, including C-H metallation followed by borylation or the formation of an iron-boryl species.[5]

Regioselectivity: Vinylic vs. Allylic Borylation

A key challenge in the C-H borylation of cyclohexene derivatives is controlling the regioselectivity between the vinylic and allylic positions.

Vinylic C-H Borylation: This transformation leads to the formation of a C(sp²)-B bond directly on the double bond. Rhodium catalysts have shown a propensity for dehydrogenative borylation to yield vinylic boronates.[3][4] Iridium catalysts can also effect vinylic borylation, particularly on substrates such as 1-cycloalkenecarboxylates.[6]

Allylic C-H Borylation: This process involves the functionalization of a C(sp³)-H bond adjacent to the double bond. The selectivity for allylic borylation can be influenced by the choice of catalyst and reaction conditions. For instance, in iridium-catalyzed reactions of unactivated alkenes, the use of additives can steer the selectivity towards the formation of allyl boronates.[7]

Quantitative Data on Catalytic C-H Borylation of Cyclohexene Derivatives

The following tables summarize the available quantitative data for the C-H borylation of various cyclohexene derivatives using different catalytic systems.

Table 1: Rhodium-Catalyzed Dehydrogenative Borylation of Cyclic Alkenes [3][4]

| Substrate | Catalyst System | Borylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| Cyclohexene | [RhCl(cod)]₂ / Xantphos | B₂pin₂ | THF | 115 | 24 | 75 | [3][4] |

| Cyclohexene | [RhCl(cod)]₂ / DPEphos | B₂pin₂ | THF | 115 | 24 | 73 | [3][4] |

| 1-Methylcyclohexene | [RhCl(cod)]₂ / Xantphos | B₂pin₂ | THF | 115 | 24 | 68 | [3][4] |

| Cycloheptene | [RhCl(cod)]₂ / Xantphos | B₂pin₂ | THF | 115 | 24 | 85 | [3][4] |

| Cyclooctene | [RhCl(cod)]₂ / Xantphos | B₂pin₂ | THF | 115 | 24 | 82 | [3][4] |

Table 2: Iridium-Catalyzed Vinylic C-H Borylation of 1-Cycloalkenecarboxylates [6]

| Substrate | Catalyst System | Borylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| Methyl 1-cyclohexenecarboxylate | [Ir(OMe)(cod)]₂ / dtbpy | B₂pin₂ | Octane | 80 | 16 | 95 | [6] |

| Ethyl 1-cyclohexenecarboxylate | [Ir(OMe)(cod)]₂ / dtbpy | B₂pin₂ | Octane | 80 | 16 | 96 | [6] |

| tert-Butyl 1-cyclohexenecarboxylate | [Ir(OMe)(cod)]₂ / dtbpy | B₂pin₂ | Octane | 80 | 16 | 94 | [6] |

| Methyl 1-cyclopentenecarboxylate | [Ir(OMe)(cod)]₂ / dtbpy | B₂pin₂ | Octane | 80 | 16 | 93 | [6] |

The Role of Directing Groups

Directing groups can be employed to control the regioselectivity of C-H borylation reactions by positioning the catalyst in proximity to a specific C-H bond.[8][9] While extensively used in the borylation of arenes, their application to cyclohexene derivatives is an emerging area. For instance, a hydrosilyl group can direct the iridium-catalyzed borylation of C-H bonds.[10] The strategic placement of a directing group on the cyclohexene scaffold can, in principle, favor borylation at a specific vinylic or allylic position.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the iridium- and rhodium-catalyzed C-H borylation of cyclohexene derivatives.

General Procedure for Iridium-Catalyzed Vinylic C-H Borylation of Methyl 1-Cyclohexenecarboxylate[6]

A mixture of [Ir(OMe)(cod)]₂ (6.6 mg, 0.01 mmol, 3.0 mol% Ir), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (5.4 mg, 0.02 mmol), and bis(pinacolato)diboron (B₂pin₂) (102 mg, 0.4 mmol) in a screw-capped test tube was purged with argon. Octane (1.0 mL) and methyl 1-cyclohexenecarboxylate (46.7 mg, 0.33 mmol) were added, and the mixture was stirred at 80 °C for 16 hours. After cooling to room temperature, the reaction mixture was filtered through a pad of silica (B1680970) gel and eluted with ethyl acetate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography to afford the desired borylated product.

General Procedure for Rhodium-Catalyzed Dehydrogenative Borylation of Cyclohexene[3][4]

In a nitrogen-filled glovebox, [RhCl(cod)]₂ (6.2 mg, 0.0125 mmol) and Xantphos (14.5 mg, 0.025 mmol) were placed in a vial. THF (1.0 mL) was added, and the mixture was stirred for 5 minutes. This catalyst solution was then added to a mixture of cyclohexene (51 μL, 0.5 mmol) and bis(pinacolato)diboron (B₂pin₂) (127 mg, 0.5 mmol) in a sealed tube. The tube was removed from the glovebox and heated at 115 °C for 24 hours. After cooling, the reaction mixture was concentrated and purified by silica gel chromatography to yield the product.

Mechanistic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key mechanistic cycles and logical relationships in the catalytic C-H borylation of cyclohexene derivatives.

Applications in Drug Discovery and Development

Borylated cyclohexene derivatives are valuable building blocks in medicinal chemistry. The C-B bond can be readily transformed into C-C, C-O, C-N, and C-X (X = halogen) bonds through well-established methodologies like Suzuki-Miyaura cross-coupling, oxidation, and amination reactions. This versatility allows for the rapid generation of diverse libraries of cyclohexene-containing molecules for structure-activity relationship (SAR) studies, a critical aspect of the drug discovery process. The ability to perform late-stage C-H borylation on complex molecules containing a cyclohexene core also offers a powerful strategy for modifying lead compounds to improve their pharmacological properties.

Conclusion and Future Outlook

The catalytic C-H borylation of cyclohexene derivatives has witnessed significant progress, with iridium and rhodium catalysts demonstrating considerable utility. While vinylic borylation is more commonly reported, methods for selective allylic borylation are also emerging. The development of more sustainable and economical iron-based catalytic systems for this transformation remains a key area for future research. Furthermore, the expanded application of directing groups to achieve precise control over regioselectivity in complex cyclohexene scaffolds will undoubtedly broaden the synthetic utility of this powerful reaction. As our understanding of the underlying mechanistic principles deepens, we can anticipate the development of even more selective and efficient catalysts for the C-H borylation of cyclohexene derivatives, further empowering researchers in the fields of organic synthesis and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Rhodium-catalyzed dehydrogenative borylation of cyclic alkenes [dspace.mit.edu]

- 3. Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhodium-Catalyzed Dehydrogenative Borylation of Cyclic Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. escholarship.org [escholarship.org]

physical properties and storage of Bpin-Cyclohexene-COOEt

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the physical properties, storage, and handling of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, commonly referred to as Bpin-Cyclohexene-COOEt. This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science research. This document outlines its chemical and physical characteristics, provides guidance on proper storage, and details a known synthetic protocol.

Chemical and Physical Properties

This compound is a colorless to yellow liquid.[1] A summary of its key physical and chemical properties is presented in the table below. It is important to note that some of the physical data are predicted values and should be considered as estimates.

| Property | Value | Source |

| Chemical Name | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate | [1] |

| CAS Number | 1049004-32-1 | [1][2] |

| Molecular Formula | C15H25BO4 | [1][2] |

| Molecular Weight | 280.17 g/mol | [2] |

| Physical Form | Colorless to Yellow Liquid | [1] |

| Purity | Typically ≥97% | [1][3] |

| Boiling Point | 312.6 ± 52.0 °C (Predicted) | |

| Density | 1.03 g/cm³ (Predicted) | |

| Flash Point | 142.8 ± 30.7 °C (Predicted) | |

| Refractive Index | 1.473 (Predicted) | |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C |

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound.

-

Storage Temperature: The recommended storage temperature is between 2-8°C.[1]

-

Atmosphere: It should be stored under an inert atmosphere to prevent degradation.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction.[4]

Reactants:

-

Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate

-

Potassium acetate (B1210297) (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Dioxane (solvent)

Procedure:

-

To a reaction vessel containing dioxane (5 mL), add Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate (303 mg, 1 mmol), bis(pinacolato)diboron (370 mg, 1.5 mmol), potassium acetate (400 mg, 4 mmol), and Pd(dppf)Cl2 (10 mg, 0.05 mmol).[4]

-

Heat the reaction mixture at 110°C for 16 hours.[4]

-

After the reaction is complete, cool the mixture to room temperature.[4]

-

Partition the mixture between ethyl acetate (EtOAc, 10 mL) and a saturated sodium bicarbonate (NaHCO3) solution (10 mL).[4]

-

Extract the aqueous phase with ethyl acetate (2 x 10 mL).[4]

-

Combine the organic phases and wash with brine.[4]

-

Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO4), filter, and concentrate under reduced pressure.[4]

Purification

The crude product can be purified by fast chromatography.[4]

-

Stationary Phase: Silica gel

-

Mobile Phase: 25% Ethyl acetate in petroleum ether[4]

This purification method yields the final product with a high degree of purity.[4]

Analytical Characterization

-

Mass Spectrometry: Low-resolution mass spectrometry (LRMS) can be used to confirm the molecular weight of the product. The expected m/z value for the protonated molecule [M+H]+ is 281.[4]

Mandatory Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides essential information on the physical properties, storage, and synthesis of this compound. While some physical data are based on predictions, the provided synthetic and purification protocols offer a solid foundation for its preparation in a laboratory setting. Researchers and drug development professionals can utilize this guide as a starting point for the incorporation of this versatile building block into their synthetic strategies. Further experimental determination of its physical properties would be a valuable addition to the existing knowledge base.

References

introduction to Miyaura borylation reaction mechanisms

An In-depth Technical Guide to Miyaura Borylation Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Miyaura Borylation Reaction

The Miyaura borylation is a cornerstone of modern organic synthesis, enabling the formation of carbon-boron (C-B) bonds. This palladium-catalyzed cross-coupling reaction typically involves an aryl or vinyl halide and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), to produce a versatile aryl or vinyl boronate ester.[1][2] These products are crucial intermediates in synthetic chemistry, serving as key coupling partners in the widely used Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[3][4]

Developed by Norio Miyaura and colleagues, the reaction is prized for its mild conditions, broad substrate scope, and remarkable tolerance of various functional groups (e.g., esters, nitros, cyanos), a significant advantage over traditional organometallic routes like those using Grignard or organolithium reagents.[3][5] This guide provides a detailed exploration of the core mechanisms, critical reaction parameters, and practical experimental considerations for professionals in research and drug development.

The Core Catalytic Cycle

The generally accepted mechanism for the Miyaura borylation proceeds through a catalytic cycle involving a palladium(0) species. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The catalyst, often a Pd(II) precursor like PdCl₂(dppf) or Pd(OAc)₂, is reduced in situ to the active Pd(0) species which enters the catalytic cycle.

Caption: The catalytic cycle of the Palladium-catalyzed Miyaura borylation.

Key Mechanistic Steps in Detail

-

Oxidative Addition : The cycle begins with the oxidative addition of the aryl or vinyl halide (Ar-X) to the active Pd(0) catalyst. This step forms a square planar Pd(II) intermediate, Ar-Pd(II)-X. This is often the rate-determining step of the overall cycle.[4] The reactivity of the halide follows the typical trend for cross-coupling reactions: I > OTf > Br >> Cl.[4]

-

Ligand Exchange : The halide (X⁻) on the Pd(II) complex is exchanged for an acetate (B1210297) anion (OAc⁻) from the base, typically potassium acetate (KOAc). This generates an acetato-palladium(II) complex, Ar-Pd(II)-OAc. This step is crucial as the Pd-O bond is more reactive than the initial Pd-X bond, facilitating the subsequent transmetalation.[3][6]

-

Transmetalation : The acetato complex reacts with the diboron reagent (B₂pin₂). The high oxophilicity of boron acts as a driving force for this step.[6] One of the boryl groups (Bpin) is transferred to the palladium center, displacing the acetate group, which in turn binds to the other boryl group to form AcO-Bpin. This results in the formation of the key intermediate, Ar-Pd(II)-Bpin.

-

Reductive Elimination : The final step is the reductive elimination from the Ar-Pd(II)-Bpin complex. The aryl group and the boryl group couple to form the desired product (Ar-Bpin), and the palladium catalyst is regenerated in its active Pd(0) oxidation state, ready to begin another cycle.[3]

Critical Reaction Parameters and Their Mechanistic Implications

Role of the Base

The choice of base is critical for the success of the Miyaura borylation. Unlike in the Suzuki coupling, the base in the Miyaura reaction is not believed to activate the boron reagent by forming a more nucleophilic "ate" complex.[3] 11B-NMR studies have shown no evidence of coordination between the acetate anion and the boron atom of B₂pin₂.

Instead, the primary role of the base (e.g., KOAc) is to facilitate the transmetalation step by first forming a more reactive palladium-acetate intermediate (Ar-Pd-OAc). The Pd-O bond is more labile than the Pd-X bond, making the palladium center more susceptible to reaction with the diboron reagent.[3][6]

-

Base Strength : Weak bases like potassium acetate (KOAc) or potassium phenoxide (KOPh) are preferred.[3] Stronger bases can promote a competing Suzuki-Miyaura coupling reaction between the newly formed aryl boronate product and the starting aryl halide, reducing the yield of the desired product.[3][7]

-

Lipophilic Bases : Recent studies have shown that lipophilic carboxylate bases, such as potassium 2-ethylhexanoate (B8288628) (K-2-EH), can allow the reaction to proceed under much milder conditions (e.g., 35 °C), minimizing side reactions and broadening the substrate scope.[8][9]

Role of the Ligand

Phosphine ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the efficiency of each step in the catalytic cycle.

-

Electronic Effects : Electron-donating ligands increase the electron density on the Pd(0) center, which generally accelerates the rate of oxidative addition. However, for the subsequent reductive elimination step, less electron-donating ligands can be favorable.[10]

-

Steric Effects : Bulky (sterically hindered) ligands, such as Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), often promote the reductive elimination step and can be highly effective for coupling sterically demanding substrates.[7][11] They can also help prevent catalyst decomposition pathways like the formation of palladium black.

Solvent Effects

Polar aprotic solvents like DMSO, DMF, or dioxane are commonly used and have been shown to increase the reaction yield.[3][5] The polarity of the solvent can influence the solubility of the reagents and the stability of the charged intermediates in the catalytic cycle.

Quantitative Analysis of Reaction Parameters

The yield and efficiency of the Miyaura borylation are highly dependent on the substrate, catalyst, ligand, and base. The following tables summarize representative data from the literature.

Table 1: Effect of Substrate and Catalyst on Yield

| Entry | Aryl Halide | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 4-Bromobenzonitrile | PdCl₂(dppf) (3) | dppf | KOAc | DMSO | 80 | 6 | 85 | [5] |

| 2 | 4-Iodobenzaldehyde | PdCl₂(dppf) (3) | dppf | KOAc | DMSO | 80 | 2 | 98 | [5] |

| 3 | 4-Chloroanisole | Pd(OAc)₂ (0.5) | XPhos | KOAc | EtOH | 80 | 18 | 90 | [12] |

| 4 | Methyl 4-bromobenzoate | PdCl₂(dppf) (3) | dppf | KOAc | DMSO | 80 | 6 | 94 | [5] |

| 5 | 3-Bromoquinoline | CataCXium A (5) | - | DIEA | MeOH | 50 | 0.5 | 92 |[12] |

Table 2: Optimization of the Base for Milder Conditions

| Entry | Aryl Halide | Catalyst | Ligand | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-tBu-bromobenzene | [(allyl)PdCl]₂ | XPhos | KOAc | 80 | 2 | 99 | [8] |

| 2 | 4-tBu-bromobenzene | [(allyl)PdCl]₂ | XPhos | K-2-EH | 35 | 1 | 99 | [8] |

| 3 | 2-Bromotoluene | [(allyl)PdCl]₂ | XPhos | KOAc | 80 | 18 | 70 | [8] |

| 4 | 2-Bromotoluene | [(allyl)PdCl]₂ | XPhos | K-2-EH | 35 | 2 | 99 |[8] |

Competing Pathways and Side Reactions

The primary side reaction of concern is the in situ Suzuki-Miyaura coupling of the borylated product with the starting aryl halide. This leads to the formation of a biaryl homocoupling product (Ar-Ar') or a diaryl product if a second, different aryl halide is present. This pathway becomes significant when using bases that are too strong, as they can activate the boronate ester product for subsequent transmetalation.

Caption: Desired Miyaura pathway vs. the competing Suzuki side reaction.

Other potential side reactions include protodeboronation (replacement of the -Bpin group with a hydrogen atom) and dehalogenation of the starting material.[7]

Key Experimental Protocols

The following protocols are representative examples for conducting a Miyaura borylation reaction.

Protocol 1: General Lab-Scale Borylation of an Aryl Bromide

This protocol is adapted from a scaled-up process and is suitable for general laboratory use.[13]

-

Reactor Setup : To a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the aryl bromide (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1-1.2 equiv), and potassium acetate (KOAc, 3.0 equiv).

-

Inerting : Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition : Add the palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%) followed by the degassed solvent (e.g., DMSO or Dioxane, to a concentration of ~0.5 M).

-

Reaction : Heat the reaction mixture to the desired temperature (typically 80 °C) and stir for the required time (2-18 hours), monitoring progress by TLC or LC-MS.

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: One-Pot Borylation/Suzuki-Miyaura Cross-Coupling

This protocol allows for the synthesis of biaryl compounds without isolating the boronate ester intermediate.[14]

-

Borylation Step : In a microwave vial, combine the first aryl halide (Ar¹-X, 1.0 equiv), B₂pin₂ (1.2 equiv), Pd(PPh₃)₄ (5-10 mol%), and KOAc (3.0 equiv) in dioxane (~0.5 M).

-

Microwave Irradiation : Heat the mixture in a microwave reactor to 120 °C for 45-60 minutes.

-

Suzuki Coupling Step : To the same vial, add the second aryl halide (Ar²-X, 1.0 equiv) and an aqueous solution of a stronger base (e.g., Na₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

-

Final Reaction : Heat the mixture again to 120 °C for 30-45 minutes.

-

Work-up and Purification : Follow standard aqueous work-up and purification procedures as described in Protocol 1 to isolate the final biaryl product (Ar¹-Ar²).

References

- 1. mdpi.com [mdpi.com]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters [organic-chemistry.org]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. medium.com [medium.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Efficient monophosphorus ligands for palladium-catalyzed Miyaura borylation. | Semantic Scholar [semanticscholar.org]

- 12. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Boronic Esters in Modern Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic esters have emerged as remarkably versatile and powerful tools in the arsenal (B13267) of synthetic organic chemists. Their unique combination of stability, reactivity, and functional group tolerance has propelled them to the forefront of various chemical disciplines, from academia to industrial-scale pharmaceutical and materials science applications. These organoboron compounds, characterized by a boron atom bonded to two oxygen atoms within a cyclic or acyclic structure, serve as pivotal intermediates in a vast array of chemical transformations. Their enhanced stability compared to the corresponding boronic acids makes them ideal for purification and long-term storage, while their reactivity can be readily unleashed under specific conditions. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of boronic esters, with a focus on their core contributions to cross-coupling reactions, their function as protecting groups and chemical sensors, and their significant impact on drug discovery and development.

Core Applications of Boronic Esters

The utility of boronic esters spans a wide spectrum of organic synthesis. They are most renowned for their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone for the formation of carbon-carbon bonds.[1][2] Beyond this, their ability to reversibly interact with diols has led to their use as protecting groups for carbohydrates and other polyol-containing molecules.[3][4] This reversible covalent interaction also forms the basis for their application in the design of sophisticated chemical sensors for saccharides and other biologically relevant molecules.[5] Furthermore, the incorporation of the boronic ester moiety into drug candidates has become a prominent strategy in medicinal chemistry, leading to the development of potent enzyme inhibitors and other therapeutics.[6][7]

Synthesis of Boronic Esters

The preparation of boronic esters can be achieved through several reliable and efficient methods, with the Miyaura borylation being one of the most widely employed.[8][9] This palladium-catalyzed reaction facilitates the cross-coupling of bis(pinacolato)diboron (B136004) (B₂pin₂) with aryl, heteroaryl, or vinyl halides and triflates to furnish the corresponding pinacol (B44631) boronate esters.[6][10] The reaction conditions are generally mild and tolerate a broad range of functional groups.[11]

Alternatively, boronic esters can be synthesized from the corresponding boronic acids through esterification with diols, such as pinacol. This method is often straightforward and can be performed under dehydrating conditions.

Key Reactions and Transformations

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic ester) and an organohalide or triflate.[1] This reaction has become one of the most important methods for the construction of biaryl compounds and other carbon-carbon bonds in both academic and industrial settings.[12] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. chm.bris.ac.uk [chm.bris.ac.uk]

- 3. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02278B [pubs.rsc.org]

- 4. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]

- 12. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Ethyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-ene-1-carboxylate

Topic: Bpin-Cyclohexene-COOEt Suzuki Coupling Experimental Protocol

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This protocol details a generalized method for the Suzuki coupling of ethyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-ene-1-carboxylate (this compound), a sterically hindered tetrasubstituted vinyl boronic ester, with various aryl or heteroaryl halides. The synthesis of tetrasubstituted alkenes via Suzuki coupling is a valuable transformation in the synthesis of complex molecules, including pharmaceuticals and materials.[2] However, the increased steric hindrance of tetrasubstituted vinyl boronates often requires careful optimization of reaction conditions to achieve high yields.[3]

Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an aryl halide (Ar-X) is depicted below. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[4]

(Bpin = pinacol (B44631) boronic ester)

Experimental Protocol

This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

Ethyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-ene-1-carboxylate (this compound)

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst)

-

Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., SPhos, XPhos)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

-

Degassed water (if using an aqueous base system)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Equipment:

-

Schlenk flask or microwave vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller (or microwave reactor)

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the aryl or heteroaryl halide (1.2 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5-10 mol%).

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, to a concentration of 0.1 M) and degassed water if required by the chosen base/solvent system (e.g., 1,4-dioxane/water 4:1). The mixture should be thoroughly degassed by bubbling the inert gas through the solution for another 10-15 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. For microwave-assisted reactions, irradiate at a set temperature for a specified time. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Presentation

The following tables summarize typical reaction parameters and provide a starting point for optimization.

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

| Parameter | Condition | Notes |

| This compound | 1.0 equiv | - |

| Aryl Halide | 1.2 equiv | Iodides are generally more reactive than bromides. |

| Catalyst | Pd(PPh₃)₄ (5 mol %) | A common and often effective catalyst. |

| Base | K₃PO₄ (3.0 equiv) | A strong base often used in challenging couplings. |

| Solvent | 1,4-Dioxane/H₂O (4:1) | A common solvent system for Suzuki reactions. |

| Temperature | 100 °C | May require adjustment based on substrate reactivity. |

| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation. |

Table 2: Troubleshooting and Optimization Guide

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a different catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos). |

| Low reaction temperature | Increase the temperature or consider using microwave irradiation.[5] | |

| Inappropriate base or solvent | Screen other bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., toluene, THF). | |

| Formation of Side Products | Homocoupling of boronic ester | Ensure thorough degassing and maintain a strict inert atmosphere. |

| Protodeboronation | Use anhydrous solvents and a non-aqueous base system if possible. |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound.

Caption: Experimental workflow for the Suzuki coupling reaction.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

References

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Bpin-Cyclohexene-COOEt in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction